
4-(4-fluorophenyl)-N-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorophenyl)-N-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that exhibits promising biological activity, making it an attractive target for researchers in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities
Research into triazole compounds, including structures similar to 4-(4-fluorophenyl)-N-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide, has shown promising antimicrobial and anticancer activities. These compounds engage in the inhibition of various bacterial and fungal strains, as well as showing potential in targeting cancer cell lines. For instance, derivatives of triazole have been synthesized with the intent of exploring their biological activities, leading to findings that certain derivatives exhibit good to moderate antimicrobial activity, as well as significant inhibition of cancer cell proliferation. This showcases the versatility of triazole compounds in medical research, particularly in developing new therapeutic agents against infectious diseases and cancer (Hebishy et al., 2020); (Jayarajan et al., 2019).
Neurological Applications
In neurological research, triazole derivatives have been explored as potent agents in imaging studies, particularly for mapping serotonin receptors in the brain. These studies have implications for understanding and treating neurological disorders, such as Alzheimer's disease and depression. The utilization of triazole-based compounds in positron emission tomography (PET) imaging offers a non-invasive method to investigate the brain's biochemistry and the potential for diagnosing and monitoring the progression of neurological conditions (Choi et al., 2015).
Mechanistic Insights and Synthesis Optimization
Research into the mechanistic pathways and synthesis optimization of triazole compounds, including 4-(4-fluorophenyl)-N-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide, provides valuable insights into the efficient production of these molecules. Studies focusing on the synthesis mechanisms offer a theoretical basis for creating new triazole derivatives with improved yields and desired properties. This research supports the ongoing development of triazole-based compounds for various scientific and industrial applications, emphasizing the importance of understanding chemical reactions at the molecular level (Gu & Lu, 2020).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-(1-pyridin-4-ylethyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-10(11-6-8-18-9-7-11)19-16(23)15-14(20-22-21-15)12-2-4-13(17)5-3-12/h2-10H,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZMJSUKZHJFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=NNN=C2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N-(1-pyridin-4-ylethyl)-2H-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

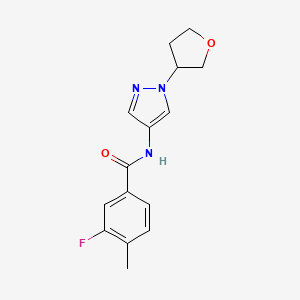
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2876451.png)
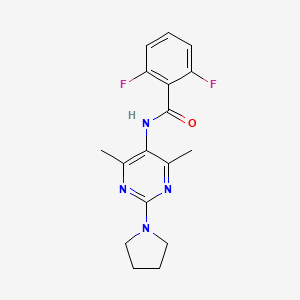
![N-(4-ethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2876455.png)
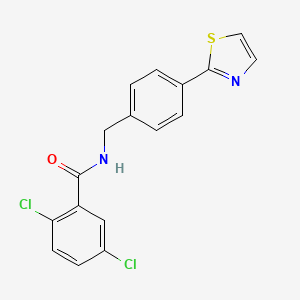
![N-(benzo[b]thiophen-5-yl)cyclopropanecarboxamide](/img/structure/B2876458.png)
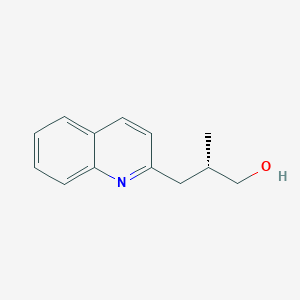
![2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile](/img/structure/B2876460.png)
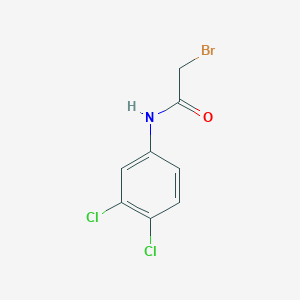
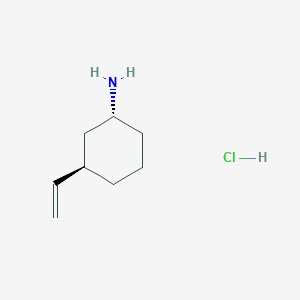
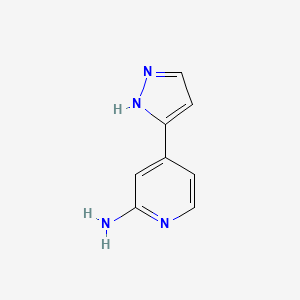

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide](/img/structure/B2876470.png)
![N-[2-(4-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2876471.png)